molecular formula C11H13OP B8543487 1-Phenyl-2-methylenephospholane-1-oxide

1-Phenyl-2-methylenephospholane-1-oxide

Cat. No. B8543487
M. Wt: 192.19 g/mol
InChI Key: QSECOMXVDWNTRU-UHFFFAOYSA-N
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Patent
US06984744B2

Procedure details

Phenyl-2-methylenephospholane-1-oxide (3.0 g, chemical purity ca. 80%) was separated by repeated injections on a CHIRALPAK® AD 20 μm column (250×50 mm; mobile phase 100% acetonitrile, flow rate 120 ml/min) to afford 0.9 g of (S)-1-phenyl-2-methylenephospholane-1-oxide (ee 100%, chemical purity 95%; [α]D=−99.6 (c=1.03, CHCl3) and 1.0 g of (R)-1-phenyl-2-methylenephospholane-1-oxide (ee 99.4%, chemical purity 99.5%; [α]D=+106.8 (c=1.00, CCHCl3).
Name
(R)-1-phenyl-2-methylenephospholane-1-oxide
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
CCHCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([P@@:7]2(=[O:13])[CH2:11][CH2:10][CH2:9][C:8]2=[CH2:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)(Cl)Cl>[C:1]1([P:7]2(=[O:13])[CH2:11][CH2:10][CH2:9][C:8]2=[CH2:12])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
(R)-1-phenyl-2-methylenephospholane-1-oxide
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)[P@@]1(C(CCC1)=C)=O
Step Two
Name
CCHCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)P1(C(CCC1)=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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